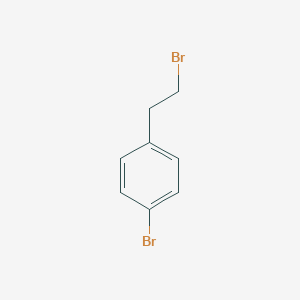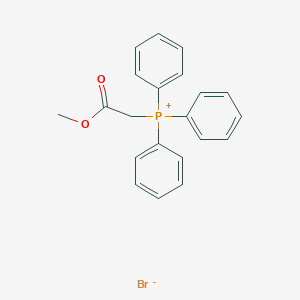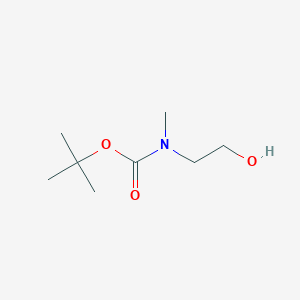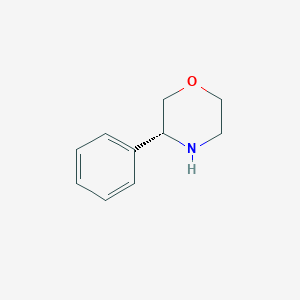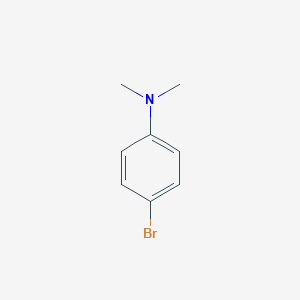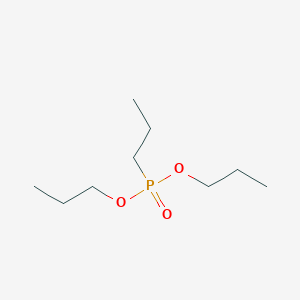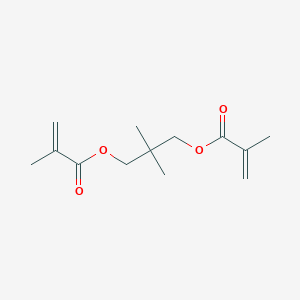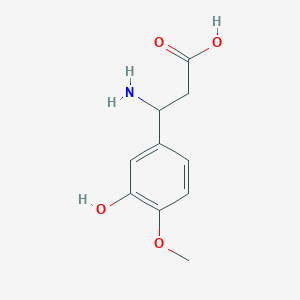
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is a compound that belongs to the phenylpropanoid family . It contains a propionic acid moiety attached to the phenyl ring . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Molecular Structure Analysis
The molecular formula of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” is C10H13NO3 . Its molecular weight is 195.22 . The SMILES string representation of this compound is COc1ccc(cc1)C(N)CC(O)=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” include a melting point of 230 °C (dec.) (lit.) .
Applications De Recherche Scientifique
Biomarker in Clinical Diagnostics
Scientific Field
Clinical Diagnostics Application Summary: This compound serves as a sensitive biomarker for the consumption of coffee due to its presence as a caffeine metabolite. Methods of Application:
- Experimental Procedure: Samples are collected and prepared for analysis, followed by detection using HPLC or mass spectrometry. Results Summary: The presence of this compound in biological samples correlates with recent coffee consumption, aiding in dietary assessments .
Prostaglandin Inhibition in Pharmacology
Scientific Field
Pharmacology Application Summary: The compound is investigated for its ability to inhibit prostaglandin E2 production, which is involved in inflammation and pain. Methods of Application:
- Experimental Procedure: Cells or tissues are treated with the compound, and prostaglandin levels are measured. Results Summary: The compound has been shown to inhibit prostaglandin E2 production, suggesting its potential use in anti-inflammatory and analgesic treatments .
Antioxidant in Cosmetic Dermatology
Scientific Field
Cosmetic Dermatology Application Summary: Utilized for its antioxidant properties, it is added to cosmetic products to prevent oxidative damage to the skin. Methods of Application:
- Experimental Procedure: Cosmetic formulations are tested for their ability to protect skin cells from oxidative stress. Results Summary: Products containing this compound have shown efficacy in protecting skin cells from oxidative damage and improving skin health .
UV Filter in Photoprotection
Scientific Field
Photoprotection Research Application Summary: The compound’s UV-absorbing properties make it a candidate for use as a UV filter in sunscreens. Methods of Application:
- Experimental Procedure: Sunscreen efficacy tests are conducted to measure UV protection levels. Results Summary: Sunscreens with this compound have demonstrated the ability to effectively filter UV radiation, reducing the risk of skin damage .
Anti-aging Agent in Skin Care
Scientific Field
Dermatology and Cosmetology Application Summary: Explored for its potential anti-aging effects on the skin due to its antioxidant and UV protection properties. Methods of Application:
- Experimental Procedure: Clinical trials are conducted to assess the anti-aging effects on human skin. Results Summary: Skincare products with this compound have been associated with reduced signs of aging, such as fine lines and wrinkles .
Flavor Enhancer in Food Technology
Scientific Field
Food Technology Application Summary: This compound is studied for its potential use as a flavor enhancer due to its unique chemical structure. Methods of Application:
- Experimental Procedure: Sensory evaluation tests are conducted to determine the impact on flavor. Results Summary: The addition of this compound to food products has shown to enhance flavor profiles, making it a promising additive for food technology applications .
These applications demonstrate the broad potential of “3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid” across various scientific and industrial fields. The compound’s diverse functionalities offer promising avenues for research and development. It’s important to note that the specific details provided here should be corroborated with current scientific literature for the most accurate and up-to-date information.
Cognitive Function Improvement
Scientific Field
Cognitive Neuroscience Application Summary: This compound is studied for its potential to enhance cognitive functions, such as memory and learning. Methods of Application:
- Experimental Procedure: Cognitive performance tests are conducted before and after treatment with the compound. Results Summary: Improved performance in memory and learning tasks has been observed in animal models treated with the compound, suggesting its potential as a cognitive enhancer .
Antidiabetic Properties
Scientific Field
Endocrinology Application Summary: The compound’s antidiabetic properties are being explored for the management of diabetes. Methods of Application:
- Experimental Procedure: Blood glucose levels and insulin sensitivity are monitored after administration of the compound. Results Summary: The compound has shown promise in reducing blood glucose levels and improving insulin sensitivity in diabetic models .
Prostaglandin E2 Production Inhibition
Scientific Field
Pharmacology Application Summary: The compound is researched for its ability to inhibit the production of prostaglandin E2, which plays a role in inflammation and pain. Methods of Application:
- Experimental Procedure: The compound is introduced to the system, and the levels of prostaglandin E2 are measured. Results Summary: A significant reduction in prostaglandin E2 levels has been reported upon treatment with this compound, indicating its potential therapeutic application .
Anticancer Activities
Scientific Field
Oncology Application Summary: The compound’s anticancer activities are investigated for potential therapeutic interventions in cancer treatment. Methods of Application:
- Experimental Procedure: The compound is applied to cancer cells, and its effects on cell proliferation and apoptosis are assessed. Results Summary: The compound has been found to induce apoptosis and inhibit the proliferation of cancer cells, offering a potential pathway for cancer therapy .
Antioxidant Activity in Cosmetic Formulations
Scientific Field
Cosmetic Science Application Summary: Due to its antioxidant properties, the compound is added to cosmetic formulations to protect against oxidative stress. Methods of Application:
- Experimental Procedure: The efficacy of cosmetic formulations is tested under conditions that induce oxidative stress. Results Summary: Cosmetic products containing this compound have shown to protect against oxidative damage, contributing to skin health and appearance .
Flavor Enhancement in Food Products
Scientific Field
Food Chemistry Application Summary: The compound is evaluated for its potential to enhance flavors in food products due to its unique chemical structure. Methods of Application:
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHRWQFARWHIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477481 |
Source


|
| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
CAS RN |
129042-81-5 |
Source


|
| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

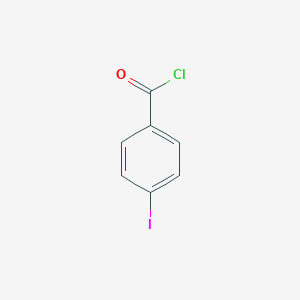
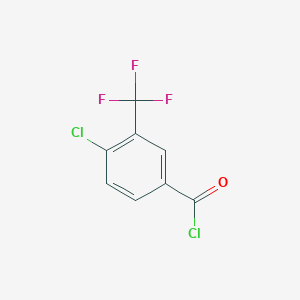
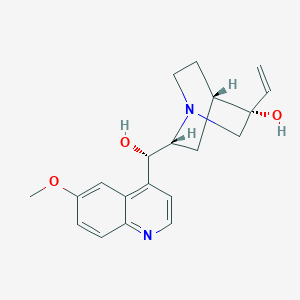
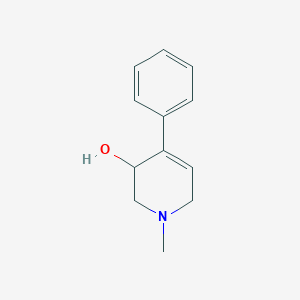
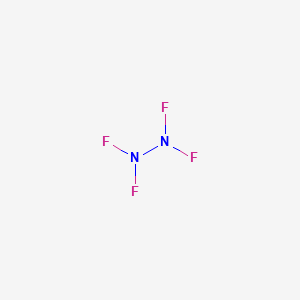
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
